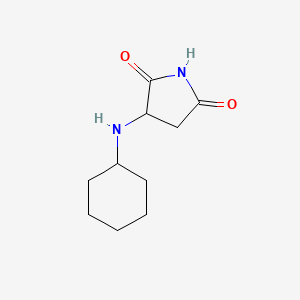

3-(Cyclohexylamino)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHHBVCYMKHDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclohexylamino Pyrrolidine 2,5 Dione and Analogues

Comprehensive Strategies for Pyrrolidine-2,5-dione Ring Construction

The formation of the pyrrolidine-2,5-dione core is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently and with high yields. These strategies can be broadly categorized into classical cyclization and condensation approaches and contemporary multi-component reactions.

Classical Cyclization and Condensation Approaches

Traditional methods for constructing the pyrrolidine-2,5-dione ring have long been established and are still widely used due to their reliability and the availability of starting materials. These approaches typically involve the formation of an amide bond followed by an intramolecular cyclization to form the five-membered imide ring.

The reaction between succinic anhydride (B1165640) or its derivatives and primary amines is one of the most direct and common methods for synthesizing N-substituted pyrrolidine-2,5-diones. The process occurs in two main stages: an initial ring-opening acylation followed by a cyclodehydration step.

The mechanism begins with the nucleophilic attack of the primary amine (e.g., cyclohexylamine) on one of the carbonyl carbons of the succinic anhydride ring. This leads to the opening of the anhydride and the formation of a succinamic acid intermediate. This initial step is often rapid and can occur under mild conditions.

The subsequent and crucial step is the intramolecular cyclization of the succinamic acid to form the imide ring, which involves the elimination of a water molecule. This cyclodehydration typically requires elevated temperatures (e.g., 120-180 °C) or the use of a dehydrating agent, such as acetic anhydride, to proceed efficiently. The thermal method is often preferred for its simplicity, despite the sometimes harsh conditions.

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Acetic Anhydride | N-Phenylsuccinimide | High | mdpi.com |

| Benzylamine | Heating (120 °C) | N-Benzylsuccinimide | High | mdpi.com |

| Various Amines | Polyphosphate Ester | N-Substituted Succinimides | Good to Excellent | mdpi.com |

A comprehensive review of scientific literature was conducted to identify methodologies for the synthesis of the pyrrolidine-2,5-dione ring system originating from acetoacetanilide (B1666496) precursors. Despite targeted searches, no specific examples or established synthetic routes corresponding to this transformation were found within the reviewed literature. The typical reactivity of acetoacetanilides involves reactions at the active methylene (B1212753) group or the acetyl carbonyl, which does not conventionally lead to the formation of a succinimide (B58015) ring structure. Therefore, this pathway is not a recognized or documented method for the synthesis of 3-(Cyclohexylamino)pyrrolidine-2,5-dione or its analogues.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The direct conversion of succinic acid with primary amines into N-substituted succinimides represents a highly effective one-pot strategy. This method avoids the need to first synthesize and isolate succinic anhydride.

A notable green chemistry approach involves heating succinic acid and a primary amine in water at 100 °C. tandfonline.com Under these conditions, the reaction proceeds directly to the corresponding succinimide without the need for organic solvents or catalysts. The process is believed to involve the formation of an ammonium (B1175870) carboxylate salt, which then dehydrates at elevated temperatures to form the succinamic acid intermediate, followed by cyclization to the imide. This method has been shown to be effective for a wide range of aliphatic and aromatic amines, with aliphatic amines generally providing higher yields. researchgate.net

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Water | 100 | 12 | 97 | researchgate.net |

| Butylamine | Water | 100 | 12 | 93 | researchgate.net |

| Aniline | Water | 100 | 12 | 65 | researchgate.net |

| p-Anisidine | Water | 100 | 12 | 52 | researchgate.net |

| 3-Aminopyridine | Water | 100 | 12 | 87 | researchgate.net |

Contemporary Multi-Component Reaction (MCR) Methodologies

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple precursors.

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings. In the context of pyrrolidine-2,5-dione synthesis, the reaction of an azomethine ylide with a maleimide (B117702) derivative is a prominent and highly versatile MCR.

Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ through various methods, most commonly via the decarboxylative condensation of an α-amino acid (such as glycine) with an aldehyde or ketone. mdpi.comacs.org The generated azomethine ylide then readily reacts with a dipolarophile. When an N-substituted maleimide (e.g., N-cyclohexylmaleimide) is used as the dipolarophile, the [3+2] cycloaddition leads directly to the formation of a substituted pyrrolidine-2,5-dione ring system. mdpi.com

This reaction is highly convergent and allows for the introduction of diversity at three positions of the pyrrolidine (B122466) ring by varying the aldehyde, the amino acid, and the N-substituent on the maleimide. The reaction is also highly stereoselective, often yielding the cycloadduct with excellent control over the relative stereochemistry of the newly formed stereocenters.

| Aldehyde | Amino Acid | Maleimide | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| Benzaldehyde | Glycine (B1666218) | N-Phenylmaleimide | Toluene | High | Exo-selective | mdpi.com |

| Various Aldehydes | Glycine | Various Maleimides | Acetonitrile | 71-93 | >9:1 | mdpi.com |

| Isatin | Sarcosine | N-Ethylmaleimide | Ethanol | Good | - | tandfonline.com |

This methodology represents a significant advancement in the synthesis of complex pyrrolidine-2,5-diones, providing a powerful and efficient route to libraries of analogues for further investigation.

Ugi-Type Multi-Component Cyclizations for Substituted Pyrrolidines

Multi-component reactions (MCRs), particularly the Ugi reaction, offer a powerful and efficient pathway to complex molecular scaffolds from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) typically combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. Strategic modifications and subsequent cyclization steps adapt this methodology for the synthesis of substituted pyrrolidines.

One common approach involves a U-4CR to generate a linear peptide-like product, which is then subjected to a cyclization reaction to form the pyrrolidine ring. For instance, a U-4CR followed by a palladium-catalyzed Sn2 cyclization has been employed to produce 2-substituted pyrrolidine-based dipeptide mimics in excellent yields. A more direct method is the Joullié–Ugi three-component reaction (U-3CR), which utilizes cyclic imines as one of the components, directly yielding proline-like constrained motifs. This variant has been shown to be effective with various 2-substituted five-, six-, and seven-membered cyclic imines, providing a new route to substituted proline and homoproline derivatives.

In some cases, the Ugi product is designed to undergo intramolecular cyclization under different conditions, such as microwave irradiation, to yield pyrrolines which can be further reduced to pyrrolidines. These Ugi-type cyclizations are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse pyrrolidine analogues.

Diastereoselective Syntheses via Four-Component Reactions

Achieving stereocontrol is a central challenge in synthesis, and diastereoselective multi-component reactions represent a highly efficient solution for constructing multiple stereogenic centers in a single operation. A novel asymmetric four-component reaction has been developed for the synthesis of highly substituted pyrrolidines from optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. nih.gov This one-pot operation can construct up to three new stereogenic centers with excellent diastereoselectivity. nih.gov

The choice of catalyst and reactants is critical for directing the stereochemical outcome. For example, the use of TiCl₄ as a Lewis acid in reactions with various nucleophiles like allyltributylstannane (B1265786) and enolsilanes has been shown to proceed with excellent diastereoselectivity (dr = 99/1). nih.gov Another powerful strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with dipolarophiles. Four-component reactions combining isatin, an α-amino acid, a dipolarophile, and a catalyst can yield complex spiro-pyrrolidine structures with high regio- and diastereoselectivity. mdpi.com

The following table summarizes results from a diastereoselective multi-component synthesis of substituted pyrrolidines. nih.gov

| Entry | Nucleophile | Lewis Acid (equiv) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Allyltrimethylsilane | TiCl₄ (1.2) | 72 | >99/1 |

| 2 | Allyltributylstannane | TiCl₄ (1.2) | 75 | >99/1 |

| 3 | Triethylsilane | TiCl₄ (1.2) | 65 | 90/10 |

| 4 | Tributyltinhydride | TiCl₄ (1.2) | 55 | 85/15 |

| 5 | Enolsilane 6a | TiCl₄ (4.2) | 63 | >99/1 |

Stereoselective Synthesis of Chiral Pyrrolidine-2,5-diones

The synthesis of enantiomerically pure pyrrolidine-2,5-diones (succinimides) is of paramount importance due to their prevalence in pharmaceuticals. Stereoselective methods ensure the production of a single desired enantiomer, which is often responsible for the therapeutic effect.

Asymmetric Transfer Hydrogenation (ATH) of Maleimide Derivatives

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the stereoselective reduction of unsaturated compounds. rsc.org This technique typically employs a chiral transition metal catalyst (often based on ruthenium, rhodium, or iridium) and a readily available hydrogen donor, such as formic acid or isopropanol, to reduce a prochiral double bond. rsc.orgdicp.ac.cn

While extensively used for ketones and imines, the ATH of C=C double bonds in α,β-unsaturated systems like maleimides is a viable strategy for producing chiral succinimides. The success of this reaction hinges on the design of the chiral ligand, which coordinates to the metal center and orchestrates the enantioselective transfer of hydrogen to the maleimide substrate. For example, rhodium-catalyzed ATH has been effectively used for the asymmetric reduction of pyridinium (B92312) salts to chiral piperidines, a transformation that highlights the potential of this methodology for N-heterocycles. dicp.ac.cn Biocatalytic approaches have also proven effective; the use of cultured plant cells of Nicotiana tabacum for the hydrogenation of N-phenyl-2-methylmaleimide resulted in the formation of (R)-N-phenyl-2-methylsuccinimide with high enantiomeric excess (99% e.e.). nii.ac.jp

Organocatalytic Stereoselective Conjugate Additions

Organocatalysis has emerged as a cornerstone of asymmetric synthesis, providing a metal-free alternative for creating chiral molecules. The conjugate addition of nucleophiles to maleimides, catalyzed by small chiral organic molecules, is one of the most direct methods for preparing enantioenriched succinimides.

This strategy relies on the catalyst to simultaneously activate the maleimide electrophile and the nucleophile while controlling the stereochemistry of the bond-forming step. A variety of organocatalysts have been developed, including:

Chiral primary and secondary amines: These catalysts react with carbonyl compounds (aldehydes or ketones) to form transient nucleophilic enamines, which then add to the maleimide. Chiral primary amine-salicylamides and thiourea-functionalized diamines have provided succinimides in excellent yields (up to 98%) and enantioselectivities (up to 99%).

Cinchona alkaloids: Natural alkaloids like quinine (B1679958) and quinidine (B1679956) can act as efficient bifunctional catalysts, activating both the nucleophile (e.g., 1,3-dicarbonyl compounds) and the maleimide through hydrogen bonding interactions.

Peptides: Short peptides, such as tripeptides, have been shown to catalyze the conjugate addition of aldehydes to C-substituted maleimides, allowing for the one-step construction of three contiguous stereogenic centers with high stereoselectivity.

The table below showcases the effectiveness of various organocatalysts in the conjugate addition to N-substituted maleimides.

| Nucleophile | Catalyst Type | Yield (%) | Enantioselectivity (% ee) |

| Ketones | Chiral primary amine-salicylamide | up to 98 | up to 99 |

| Isobutyraldehyde | Chiral thiourea | ≥97 | 99 |

| Aldehydes | Tripeptide | High | High |

| 1,3-Dicarbonyls | Cinchona Alkaloid (Quinine) | High | Very High |

Enantioselective Three-Component Reactions (e.g., Vinyl Diazosuccinimides with Alcohols and Imines)

Enantioselective three-component reactions provide rapid access to complex, polyfunctionalized chiral molecules. A notable example is the reaction of vinyl diazosuccinimides with alcohols and imines, achieved through the cooperative catalysis of an achiral rhodium complex (like Rh₂(OAc)₄) and a chiral phosphoric acid (CPA). rsc.orgrsc.org

The proposed mechanism involves the rhodium-catalyzed generation of a carbene intermediate from the vinyl diazo compound. rsc.org This intermediate reacts with an alcohol to form an enolate species. rsc.org The chiral phosphoric acid then orchestrates the enantioselective interception of this reactive enolate by an electrophilic imine through a Mannich-type addition. rsc.org This dual catalytic system allows for the efficient assembly of chiral 3,3-disubstituted succinimides in good to high yields and with excellent enantioselectivity (up to 97% ee). researchgate.net This methodology represents the first use of vinyl diazo compounds in this type of multi-component reaction involving a reactive intermediate interception process. rsc.org

Advanced Michael Addition and Conjugate Addition Strategies

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Advanced strategies leverage this reaction in innovative ways to build complex pyrrolidine-2,5-dione structures. These methods often involve cascade reactions or the use of highly functionalized Michael donors and acceptors.

One advanced approach is the aza-Michael addition-cyclization cascade . In this reaction, the addition of a primary amine to a suitably substituted Michael acceptor (e.g., itaconic acid derivatives) is followed by a spontaneous intramolecular cyclization. This sequence efficiently forms a stable 5-membered N-substituted pyrrolidone ring in a single synthetic operation.

Another strategy involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This method has been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are valuable building blocks. The resulting Michael adducts can be further elaborated into the target pyrrolidine ring system through subsequent chemical transformations. These advanced strategies showcase the versatility of the Michael addition in constructing complex and medicinally relevant heterocyclic scaffolds.

Radical and Light-Promoted Synthetic Pathways

Photochemical methods and radical-mediated reactions offer unique pathways for the synthesis and functionalization of heterocyclic compounds, often proceeding under mild conditions with high functional group tolerance.

A novel and efficient metal-free method for the synthesis of functionalized succinimide derivatives involves the intramolecular Alder-ene reaction of 1,6-enynes. This transformation proceeds under mild thermal conditions and provides access to synthetically valuable succinimide scaffolds. The reaction is believed to occur through a diradical intermediate, highlighting a departure from traditional polar reaction pathways. This methodology is characterized by its operational simplicity and its alignment with the principles of green chemistry due to the absence of metal catalysts.

Visible-light photoredox catalysis has enabled the development of a plethora of novel transformations, including radical cascade reactions for the construction of complex molecular architectures. While a direct application to the iodo-sulfonylation of a pre-formed this compound is not explicitly detailed, the principles of visible-light-promoted radical cascade reactions for the synthesis of nitrogen-containing heterocycles are well-established. For instance, a visible-light-induced radical cascade sulfonylation/cyclization has been developed for the synthesis of indole-fused pyridine (B92270) derivatives. This type of transformation typically involves the generation of a radical species under photoredox conditions, which then undergoes a cascade of bond-forming events, including cyclization onto an unsaturated moiety. The general strategy of employing visible light to initiate radical cyclizations presents a promising avenue for the synthesis and functionalization of the pyrrolidine-2,5-dione ring system.

A significant challenge in the synthesis of 3-substituted succinimides is the propensity of the succinimide ring to open under the basic conditions often required for Michael additions to maleimide. An innovative approach to circumvent this issue involves the use of a metallocarbonyl group, such as CpFe(CO)₂, as a photocleavable protecting group for the nitrogen atom of the imide. This methodology allows for the synthesis of N-nonsubstituted 3-alkoxysuccinimides.

The process commences with the formation of a metallocarbonyl complex of maleimide. This complex then undergoes an oxa-Michael reaction with an alcohol under basic conditions to introduce a substituent at the 3-position. The crucial step is the subsequent removal of the metallocarbonyl protecting group, which is achieved by irradiation with visible light. This light-induced degradation of the complex cleanly affords the desired N-nonsubstituted succinimide derivative in excellent yields, with the metal byproducts being easily removed by filtration.

| Metallocarbonyl Complex | Alcohol | Product | Yield (%) |

| CpFe(CO)₂(η¹-maleimidato) | Methanol | 3-Methoxysuccinimide | 93 |

| CpFe(CO)₂(η¹-maleimidato) | Ethanol | 3-Ethoxysuccinimide | 92 |

Table 2: Yields for the Synthesis of N-Nonsubstituted Succinimides via Light-Induced Degradation.

Solid-Phase Synthetic Methodologies for Pyrrolidine-2,5-dione Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for biological screening. This methodology simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing of the resin-bound product. While the solid-phase synthesis of a library of simple 3-substituted pyrrolidine-2,5-diones is a logical extension of solution-phase methods, the literature more prominently features the synthesis of more complex heterocyclic systems that incorporate the succinimide motif.

For example, a versatile combinatorial approach has been developed for the rapid synthesis of a library of pyrrolo[2,1-c]benzodiazepine-5,11-diones on a solid support. This strategy involves a multi-step sequence including Staudinger and aza-Wittig reactions, followed by a base-mediated cyclative cleavage to release the final products from the resin. Such approaches demonstrate the feasibility of constructing complex scaffolds containing the pyrrolidine-2,5-dione core on a solid phase. The key advantages of solid-phase synthesis, including the ability to drive reactions to completion using excess reagents and the potential for automation, make it an attractive strategy for the generation of diverse libraries of succinimide analogues for drug discovery and other applications.

Rearrangement Reactions Leading to Pyrrolidine-2,5-diones

Rearrangement reactions offer elegant and often complex pathways to the pyrrolidine-2,5-dione core. One notable example is the Nef-type rearrangement, which has been computationally elucidated for the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229). researchgate.net This one-pot synthesis involves a Michael addition, followed by the migration of an oxygen atom in a Nef-type rearrangement, and subsequent cyclization to form the pyrrolidine ring. researchgate.net Quantum chemical studies have detailed the energy barriers for each step of this transformation, providing a deeper understanding of the reaction mechanism. researchgate.net

The key stages of this process, starting from a coumarin derivative, are:

Michael Addition: The reaction initiates with the addition of nitromethane to the coumarin.

Nef-Type Rearrangement: This is followed by the rearrangement of the nitromethyl substituent into a nitroso-hydroxymethyl group.

Cyclization: The final step involves the cyclization into the pyrrolidine ring, which is accompanied by the opening of the lactone ring of the coumarin. researchgate.net

Another innovative approach involves the stereoselective ring contraction of 2,5-diketopiperazines. Through a process of tandem reduction-addition of lactams (TRAL) followed by alkylation, original pyrrolidine-2,4-diones can be synthesized. While this method yields a pyrrolidine-2,4-dione (B1332186), it represents a significant rearrangement strategy for accessing closely related five-membered ring scaffolds.

Functional Group Interconversions and Derivatization Strategies on the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione (succinimide) scaffold is a versatile platform for a variety of functional group interconversions and derivatization strategies. These modifications are crucial for creating analogues of this compound with tailored properties.

Nucleophilic Substitution and Acylation Reactions

Nucleophilic substitution and acylation reactions are fundamental for modifying the pyrrolidine-2,5-dione ring, particularly at the C-3 position. The acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids serves as a relevant example of C-3 functionalization. rsc.org This reaction is typically facilitated by Lewis acids, with boron trifluoride-diethyl ether being a particularly effective catalyst. rsc.org The process involves the reaction of the pyrrolidine-2,4-dione with an acid chloride, leading to the introduction of an acyl group at the C-3 position. rsc.org

A general scheme for the acylation at C-3 is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Pyrrolidine-2,4-dione | Acid Chloride (R-COCl) | Lewis Acid (e.g., BF₃·OEt₂) | 3-Acylpyrrolidine-2,4-dione |

This methodology can be conceptually extended to the 3-amino-pyrrolidine-2,5-dione scaffold, where the amino group itself can undergo acylation, or the C-3 position can be targeted for other nucleophilic substitution reactions to introduce a variety of functional groups.

Introduction of Diverse Substituents at Carbon and Nitrogen Positions

The introduction of a wide array of substituents at both the carbon and nitrogen atoms of the pyrrolidine-2,5-dione ring is essential for generating chemical diversity.

Substitution at the C-3 Position: The aza-Michael reaction is a powerful method for introducing amino substituents at the C-3 position of the pyrrolidine-2,5-dione core. nih.gov This reaction involves the conjugate addition of an amine to a maleimide derivative. A series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have been synthesized using both simple solvent-based reactions and mechanochemical methods. nih.gov For instance, the reaction of maleimide or its N-substituted derivatives with various primary and secondary amines, including cyclohexylamine (B46788), yields the corresponding 3-aminopyrrolidine-2,5-diones. nih.gov

Substitution at the N-1 Position: The nitrogen atom of the succinimide ring is readily functionalized. N-substituted pyrrolidine-2,5-diones can be prepared through various methods, including the reaction of succinic anhydride with a primary amine. nih.gov Furthermore, stereoselective synthesis of enantiopure N-substituted pyrrolidin-2,5-dione derivatives has been achieved via a 1,3-dipolar cycloaddition between a chiral nitrone and N-substituted maleimides. nih.gov This approach allows for the introduction of a wide range of substituents on the nitrogen atom while controlling the stereochemistry of the final product.

A multi-component reaction strategy combining a [3+2] cycloaddition with a one-pot N-allylation and intramolecular Heck reaction has been developed to synthesize complex pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov This demonstrates the potential for creating highly substituted and structurally diverse analogues.

| Position | Reaction Type | Reactants | Product |

|---|---|---|---|

| C-3 | Aza-Michael Addition | Maleimide, Cyclohexylamine | This compound |

| N-1 | Reaction with Anhydride | Succinic anhydride, Primary Amine (R-NH₂) | N-Substituted Pyrrolidine-2,5-dione |

| N-1 | 1,3-Dipolar Cycloaddition | Chiral Nitrone, N-Substituted Maleimide | Enantiopure N-Substituted Pyrrolidin-2,5-dione |

Oxidative Modifications and Post-Synthetic Derivatizations

Oxidative modifications and post-synthetic derivatizations provide further avenues for functionalizing the pyrrolidine-2,5-dione scaffold after its initial synthesis.

Oxidative Modifications: The oxidation of the pyrrolidine ring can introduce new functional groups. For example, the use of hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) and iodosobenzene, in conjunction with TMSBr, can lead to the formation of α-hydroxy-β,β-dibromine functionalized N-protected pyrrolidines. nih.gov While this example is on a pyrrolidine rather than a pyrrolidine-2,5-dione, it highlights the potential for oxidative C-H functionalization of the heterocyclic ring.

Post-Synthetic Derivatizations: The succinimide moiety is amenable to various post-synthetic modifications. For instance, the succinimide ring can be opened under certain conditions. Studies on the removal of succinimide derivatives from cysteine residues in peptides using palladium(II) complexes demonstrate the reactivity of the succinimide group. acs.org This reactivity can be harnessed for further derivatization.

Furthermore, the concept of post-synthetic modification is well-established in the field of metal-organic frameworks (MOFs), where functional groups on organic linkers are modified after the framework has been assembled. nih.govelsevierpure.com Similar strategies can be envisioned for the derivatization of this compound, where the cyclohexylamino group or the succinimide ring itself could be further functionalized to introduce new chemical entities.

Advanced Spectroscopic and Structural Characterization of 3 Cyclohexylamino Pyrrolidine 2,5 Dione Derivatives

X-ray Crystallography Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. For derivatives of the pyrrolidine-2,5-dione family, obtaining a suitable single crystal allows for the precise measurement of atomic coordinates. researchgate.netnih.gov This technique is crucial for establishing the absolute stereochemistry of chiral centers, which is often a critical factor in the biological activity of molecules.

The process involves mounting a high-quality single crystal on a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined. For the parent compound, pyrrolidine-2,5-dione (succinimide), crystallographic studies have revealed a nearly planar five-membered ring. nih.gov In the case of substituted derivatives, SCXRD provides exact details on the conformation of the cyclohexylamino substituent relative to the pyrrolidine-2,5-dione core.

Table 1: Illustrative Crystallographic Data for a Pyrrolidine-2,5-dione Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| Volume (ų) | 904.00 (8) |

| Z | 8 |

Note: Data presented is for the parent compound pyrrolidine-2,5-dione as a representative example. nih.gov Specific values for 3-(Cyclohexylamino)pyrrolidine-2,5-dione would require experimental determination.

Powder X-ray Diffraction Analysis for Solid-State Characterization

While SCXRD requires a single, well-ordered crystal, Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or microcrystalline solids. This technique is highly valuable for routine characterization, phase identification, and quality control of bulk materials. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid form.

In the context of this compound derivatives, PXRD can be used to:

Identify the crystalline phase of a synthesized batch.

Detect the presence of different polymorphs (different crystal structures of the same compound).

Assess the purity of the bulk material.

Monitor solid-state transformations that may occur under different conditions such as temperature or humidity.

The analysis involves comparing the experimental diffraction pattern (a plot of intensity vs. diffraction angle 2θ) with reference patterns from databases or from patterns calculated from single-crystal data.

Analysis of Molecular Packing and Intermolecular Interactions

The data obtained from single crystal X-ray diffraction also allows for a detailed analysis of how molecules are arranged in the crystal lattice. This molecular packing is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For this compound, the presence of the imide N-H group and the carbonyl oxygens makes it a prime candidate for forming strong hydrogen bonds. In the crystal structure of the parent pyrrolidine-2,5-dione, molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. nih.gov The amino group in the 3-position substituent provides an additional hydrogen bond donor, potentially leading to more complex and robust three-dimensional networks. Understanding these interactions is crucial as they influence key physical properties of the solid, including melting point, solubility, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure and dynamics of molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional NMR experiments, primarily proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural elucidation of organic molecules like this compound. researchgate.net

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling). For this specific molecule, one would expect to see distinct signals for the protons on the cyclohexyl ring, the pyrrolidine (B122466) ring, and the N-H protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., carbonyl, aliphatic). For this compound, characteristic downfield signals would be expected for the two carbonyl carbons of the dione ring. bhu.ac.in

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imide N-H | 8.0 - 9.0 | Broad Singlet |

| Amino N-H | 2.0 - 4.0 | Broad Singlet |

| Pyrrolidine CH₂ | 2.5 - 3.0 | Multiplet |

| Pyrrolidine CH | 3.5 - 4.5 | Multiplet |

| Cyclohexyl CH | 2.5 - 3.5 | Multiplet |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets |

Note: These are generalized predicted ranges. Actual values require experimental measurement and can be influenced by solvent and other conditions.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 170 - 180 |

| Pyrrolidine CH | 50 - 60 |

| Pyrrolidine CH₂ | 30 - 40 |

| Cyclohexyl CH | 50 - 60 |

| Cyclohexyl CH₂ | 20 - 35 |

Note: These are generalized predicted ranges. Actual values require experimental measurement.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and determining complex structural features, including connectivity and stereochemistry. jst-ud.vn

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within the molecule, for example, tracing the connectivity of protons around the cyclohexyl and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is an extremely powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together different fragments of the molecule, for instance, by showing a correlation from the cyclohexylamino N-H proton to carbons in the pyrrolidine ring, confirming the point of attachment. jst-ud.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution. For example, NOESY can reveal the spatial relationship between the protons on the cyclohexyl ring and those on the pyrrolidine ring.

Through the combined application of these advanced spectroscopic and crystallographic methods, a complete and unambiguous structural characterization of this compound and its derivatives can be achieved.

Variable-Temperature NMR (VT-NMR) for Dynamic Equilibria and Conformational Analysis

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating dynamic processes and conformational equilibria in molecules. rsc.org For derivatives of this compound, VT-NMR studies can elucidate the energetic barriers and populations of different conformers. By recording NMR spectra at various temperatures, researchers can observe changes in chemical shifts, coupling constants, and signal coalescence, which provide quantitative information about the rates of conformational exchange. acs.org

For instance, in a study on related hydantoin-based peptidomimetics, VT-¹H NMR analysis was employed to probe intramolecular interactions and conformational preferences in different solvents. acs.org This technique allows for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) differences between conformers. rsc.org Such data is crucial for understanding how subtle structural modifications and the surrounding environment influence the conformational preferences of the pyrrolidine-2,5-dione core and the cyclohexylamino substituent. Computational modeling, often used in conjunction with VT-NMR, can further refine the understanding of the conformational landscape by predicting the relative energies of different conformers. acs.orgresearchgate.net

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the vibrational modes of a molecule. msu.edu In the context of this compound derivatives, the IR spectrum provides characteristic absorption bands that confirm the presence of key structural motifs. The succinimide (B58015) ring, a core component, exhibits distinct vibrational signatures. nih.gov

The symmetric and anti-symmetric stretching vibrations of the imide carbonyl (C=O) groups are particularly informative. For succinimide derivatives, these bands are typically observed in the region of 1700-1800 cm⁻¹. nih.gov Specifically, the anti-symmetric carbonyl stretching vibration often appears around 1715 cm⁻¹, while the symmetric stretching mode is found at a higher frequency, near 1790 cm⁻¹. nih.gov The presence of the N-H group in the cyclohexylamino moiety will give rise to a stretching vibration, typically in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching and bending vibrations from the cyclohexyl and pyrrolidine rings will be present in the spectrum. dtic.mil The region between 1450 and 600 cm⁻¹, often referred to as the "fingerprint region," contains a complex pattern of absorptions unique to the molecule, arising from various bending, rocking, and twisting motions. msu.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3300 - 3500 | dtic.mil |

| C-H Stretch (Aliphatic) | 2850 - 3000 | researchgate.net |

| C=O Stretch (Anti-symmetric) | ~1715 | nih.gov |

| C=O Stretch (Symmetric) | ~1790 | nih.gov |

| C-N Stretch | 1000 - 1350 | researchgate.net |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. miamioh.edu For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. jst-ud.vn

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. nih.gov Under mass spectrometric conditions, the parent molecule undergoes fragmentation, producing a unique pattern of daughter ions. The fragmentation pathways of pyrrolidine-2,5-dione derivatives often involve cleavage of the succinimide ring and the cyclohexylamino substituent. wvu.edu For instance, the loss of the pyrrolidine moiety or cleavage of the bond between the nitrogen and the cyclohexyl group are plausible fragmentation routes. wvu.edu Studying these fragmentation patterns, often with the aid of tandem mass spectrometry (MS/MS), allows for the detailed structural characterization of the molecule and its derivatives. researchgate.net

| Technique | Information Obtained | Relevance |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirms the molecular formula of the compound. jst-ud.vn |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways and structural information. | Elucidates the connectivity of atoms within the molecule. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method serves as a crucial verification of the compound's empirical and molecular formula, ensuring its purity and confirming its identity. acs.orgcardiff.ac.uk For a newly synthesized derivative of this compound, the experimentally determined percentages of C, H, and N must align with the theoretically calculated values within a narrow margin of error, typically ±0.4%. acs.org

This technique is often a requirement for the publication of new chemical entities in peer-reviewed journals, as it provides definitive proof of composition. cardiff.ac.uk While modern spectroscopic methods provide detailed structural information, elemental analysis remains a gold standard for confirming the fundamental elemental makeup of a pure substance. acs.orgcardiff.ac.uk

| Element | Theoretical % (for C₁₀H₁₆N₂O₂) |

| Carbon (C) | 61.20 |

| Hydrogen (H) | 8.22 |

| Nitrogen (N) | 14.27 |

| Oxygen (O) | 16.31 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. uzh.ch For this compound, the chromophores responsible for UV absorption are primarily the carbonyl groups of the succinimide ring.

These carbonyl groups can undergo n → π* transitions, where a non-bonding electron from the oxygen atom is excited to an anti-bonding π* orbital. uzh.ch These transitions are typically of lower energy and occur at longer wavelengths. Additionally, π → π* transitions, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, can also occur. libretexts.org The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. While the isolated succinimide core itself has a specific UV absorption profile, the attachment of the cyclohexylamino group can lead to subtle shifts in the absorption bands.

Computational Chemistry and Molecular Modeling Studies of Pyrrolidine 2,5 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are crucial for predicting a wide range of chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tue.nl It offers a balance between accuracy and computational cost, making it suitable for studying systems like 3-(Cyclohexylamino)pyrrolidine-2,5-dione. DFT calculations can elucidate the electronic structure, molecular geometry, and energetic properties of the ground state. nih.govresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For pyrrolidine-dione derivatives, DFT calculations help in understanding intramolecular charge transfer, which is revealed by analyzing the distribution of these frontier orbitals. nih.govnih.gov

Furthermore, DFT is instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to confirm molecular structures and assign vibrational modes. nih.govresearchgate.net Similarly, theoretical electronic absorption spectra can be computed using Time-Dependent DFT (TD-DFT), providing insights into the molecule's behavior in different solvents. ekb.eg

Table 1: Representative Electronic Properties Calculated by DFT for a Pyrrolidine-2,5-dione System Note: These are example values based on typical findings for similar heterocyclic compounds and are for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Transition State Theory is a fundamental concept used in conjunction with quantum chemical calculations to study the kinetics of chemical reactions. By locating the transition state (the highest energy point along a reaction coordinate), researchers can calculate the activation energy, or energy barrier, which determines the reaction rate. rsc.org

Table 2: Example Energy Barriers in Pyrrolidinedione Synthesis Pathways Source: Based on data from computational studies on pyrrolidinedione derivative synthesis. nih.govresearchgate.net

| Reaction Step | Calculated Activation Energy (kJ mol⁻¹) | Implication |

|---|---|---|

| Michael Addition | 21.7 | A relatively facile initial step |

| Tautomerization | 178.4 - 197.8 | A high-energy, potentially rate-limiting step |

| Cyclization (Proton-assisted) | 11.9 | A very low barrier, indicating a rapid ring-closing step |

Molecular Electrostatic Potential (MEP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. This visual representation is highly effective for predicting how a molecule will interact with other chemical species. The MEP map uses a color spectrum to indicate different potential values: red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral potential.

For a molecule like this compound, an MEP analysis would likely show strong negative potentials around the carbonyl oxygen atoms, identifying them as sites for electrophilic interaction and hydrogen bond acceptance. nih.govekb.eg Conversely, the hydrogen atom on the secondary amine and potentially the hydrogen on the pyrrolidine (B122466) ring nitrogen would exhibit positive potentials, marking them as sites for nucleophilic interaction or hydrogen bond donation. This analysis provides a clear, predictive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. scirp.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, stability, and dynamic processes that are often inaccessible through static calculations.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which contains a flexible cyclohexyl ring and a pyrrolidine ring. A conformational search can identify the lowest energy conformers and the dynamic interplay between them. researchgate.net For the cyclohexyl group, chair and boat conformations can be analyzed for their stability.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. easychair.org MD simulations excel at modeling these solvent effects by explicitly including solvent molecules (like water or organic solvents) in the simulation box. This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding and solvation shell formation. nih.govbiu.ac.il

By running simulations in different solvents, researchers can predict how polarity and hydrogen bonding capacity affect the conformational preferences and dynamic behavior of this compound. easychair.org For example, a polar protic solvent might stabilize conformations where the polar groups (carbonyls and amine) are exposed and can form hydrogen bonds with the solvent. The simulations can track the dynamics of these interactions, providing insights into processes like solute diffusion and reorientation within the solvent matrix. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how pyrrolidine-2,5-dione derivatives interact with biological macromolecules.

Molecular docking simulations have been extensively used to predict the binding affinities and interaction modes of pyrrolidine-2,5-dione derivatives with various biological targets, including enzymes and receptors. These studies are fundamental in predicting the potential of a compound as a therapeutic agent. For instance, in the pursuit of novel anti-inflammatory agents, derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes. ebi.ac.ukresearchgate.net Docking studies on selective COX-2 inhibitors have revealed that these compounds can fit well within the enzyme's active site, a key indicator of their potential inhibitory activity. ebi.ac.uk

Similarly, computational studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease have shown good binding affinities. Specific derivatives, such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one, exhibited higher docking scores than the reference drug Donepezil, suggesting strong and stable complex formation with the enzyme. researchgate.net In other research, pyrrolidine-2,3-dione (B1313883) derivatives were identified as novel inhibitors of the Cdk5/p25 complex, a target in Alzheimer's pathology, through molecular docking which predicted their ability to occupy the ATP-binding site. nih.gov

The table below summarizes representative docking scores for pyrrolidinone derivatives against a specific biological target.

| Compound Class | Target Enzyme | Representative Docking Score | Reference Compound | Reference Docking Score |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | -18.59 | Donepezil | -17.257 |

| Pyrrolidine-2,3-dione Derivatives | Cdk5/p25 | > 67.67 (Goldscore) | Reference Inhibitor | 67.67 (Goldscore) |

Table 1: Predicted Binding Affinities from Molecular Docking Studies.

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. This information is vital for understanding the molecular basis of binding and for designing derivatives with improved affinity and selectivity.

For selective COX-2 inhibitors based on the pyrrolidine-2,5-dione scaffold, docking simulations have shown significant interactions with amino acid residues located in the additional secondary pocket of the COX-2 enzyme, which is absent in the COX-1 isoform. ebi.ac.uk This provides a structural basis for their selectivity. The interactions often involve a combination of hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

In studies targeting myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, molecular docking has been used to uncover the mode of interaction between pyrrolidine derivatives and key residues in the protein's binding site. nih.gov Likewise, for Cdk5/p25 inhibitors, analysis of molecular interactions suggests that each inhibitor occupies the ATP-binding site and forms stable interactions, which is crucial for their inhibitory function. nih.gov These interactions are typically a mix of hydrogen bonds, van der Waals forces, and hydrophobic contacts, which collectively contribute to the stability of the complex.

Ligand-based pharmacophore modeling is a powerful technique used when the 3D structure of the biological target is unknown or when researchers want to identify the common chemical features of a set of active compounds. mdpi.comnih.gov A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.

For pyrrolidine-dione systems, this approach has been applied to design novel inhibitors for various targets. In a study aimed at identifying inhibitors for the Cdk5/p25 complex, a ligand-based pharmacophore model was generated from a set of known, chemically diverse inhibitors. nih.gov The resulting model identified key chemical features including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HYP) and aromatic (RAR) regions. nih.gov This pharmacophore was then used as a 3D query to screen chemical databases, leading to the identification of novel pyrrolidine-2,3-dione derivatives as potential inhibitors. nih.gov This demonstrates the utility of pharmacophore models not only for understanding structure-activity relationships but also for discovering new chemical scaffolds for a given biological target. nih.govsimulations-plus.com

| Pharmacophore Feature | Description | Importance in Binding |

| Hydrogen Bond Acceptor (HBA) | A lone pair-bearing atom (typically O or N) | Forms hydrogen bonds with donor groups in the receptor. |

| Hydrogen Bond Donor (HBD) | An electronegative atom bonded to a hydrogen (e.g., NH, OH) | Forms hydrogen bonds with acceptor groups in the receptor. |

| Hydrophobic (HYP) | A non-polar group (e.g., alkyl, aryl) | Engages in hydrophobic interactions with non-polar residues. |

| Ring Aromatic (RAR) | An aromatic ring system | Participates in π-π stacking or hydrophobic interactions. |

Table 2: Common Pharmacophore Features Identified for Pyrrolidine-dione Based Ligands.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Both 2D and 3D QSAR models have been developed for pyrrolidine-2,5-dione systems to predict their biological activity and guide the design of more potent analogs. These models are built using a "training set" of compounds with known activities and are validated using an external "test set".

3D-QSAR studies, such as CoMFA and CoMSIA, are particularly informative as they provide a three-dimensional visualization of where changes in steric, electrostatic, and other fields will affect activity. For a series of pyrrolidine analogues acting as dipeptidyl peptidase-IV (DPP-IV) inhibitors, CoMFA and CoMSIA models were successfully generated. nih.gov Similarly, robust QSAR models were developed for pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov The statistical significance of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a model with good stability and predictive ability. nih.govnih.gov

The table below presents statistical data from representative 3D-QSAR studies on pyrrolidine derivatives.

| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Prediction) |

| CoMFA | DPP-IV Inhibitors | 0.727 | 0.973 | - |

| CoMSIA | DPP-IV Inhibitors | 0.870 | 0.981 | - |

| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 |

| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 |

Table 3: Statistical Validation of 3D-QSAR Models for Pyrrolidine Derivatives. nih.govnih.gov

A key aspect of QSAR studies is to identify which molecular descriptors (physicochemical properties) are most strongly correlated with biological activity. This provides direct insight into the structure-activity relationship (SAR).

In CoMFA and CoMSIA studies of pyrrolidine-based DPP-IV inhibitors, the models revealed that both steric and electrostatic fields made significant contributions to the inhibitory activity. researchgate.net The results are often visualized as 3D contour maps, which show regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA contour map might show a green-colored region near a substituent, indicating that bulky groups in that position would enhance activity, while a yellow region would suggest that bulky groups are detrimental. nih.gov For Mcl-1 inhibitors, QSAR models were also presented as contours, indicating favorable and unfavorable contributions to inhibitory activity based on steric, electrostatic, and other fields. nih.gov This detailed correlation allows medicinal chemists to understand, for example, that adding an electron-donating group at a specific position or avoiding a bulky substituent at another can lead to a more potent compound. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico pharmacokinetic prediction is a crucial step in the early phases of drug discovery, allowing for the evaluation of a compound's potential drug-like characteristics. For the class of pyrrolidine-2,5-dione derivatives, computational tools are employed to forecast their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. These predictions help in identifying candidates with favorable pharmacokinetic properties, thereby reducing the time and cost associated with experimental assays.

Studies on various N-substituted pyrrolidine-2,5-dione derivatives have utilized online servers such as AdmetSAR to predict their ADME properties. lookchem.com The general findings from these computational screenings suggest that many compounds within this class are predicted to have good intestinal absorption. lookchem.combohrium.com Furthermore, the potential for these compounds to penetrate the blood-brain barrier (BBB) is another critical parameter that is often assessed. lookchem.combohrium.com The ability to cross the BBB is particularly relevant for compounds being investigated for neurological disorders. lookchem.com

The predictive models are based on the structural features of the molecules and compare them against large databases of known compounds. The output is typically a probability or a binary classification (e.g., BBB penetrant vs. non-penetrant). A summary of typical ADME properties predicted for pyrrolidine-2,5-dione derivatives is presented below.

Table 1: Representative In Silico ADME Predictions for Pyrrolidine-2,5-dione Derivatives

| Property | Predicted Outcome | Implication |

| Human Intestinal Absorption (HIA) | High probability of absorption | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be permeable | Suggests potential for activity within the central nervous system. lookchem.combohrium.com |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Favorable for avoiding multidrug resistance mechanisms. |

| CYP450 2D6 Inhibitor | Predicted to be a non-inhibitor | Lower risk of drug-drug interactions involving this key metabolic enzyme. |

| Ames Toxicity | Predicted to be non-mutagenic | Indicates a lower likelihood of causing genetic mutations. |

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions at a molecular level. For systems involving the pyrrolidine-2,5-dione (succinimide) core, computational studies have been instrumental in understanding reaction pathways, transition states, and the factors governing reactivity and selectivity. Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.govdoaj.orgnih.gov

One area of focus has been the formation of the succinimide (B58015) ring itself. For instance, computational studies on the deamidation of asparagine residues in peptides, which proceeds via a succinimide intermediate, have shown how adjacent amino acid residues can influence the reaction rate. nih.govdoaj.org In the case of an Asn-His sequence, DFT calculations demonstrated that the histidine side-chain can act as an intramolecular catalyst, mediating a proton transfer that facilitates the formation of a key tetrahedral intermediate. nih.govdoaj.org

Other mechanistic studies have explored reactions of the pyrrolidine ring. The stereospecific synthesis of cyclobutanes through the contraction of pyrrolidines has been investigated using DFT. nih.gov These calculations unveiled a mechanism involving the formation of a 1,1-diazene intermediate, followed by the release of N₂ to generate an open-shell singlet 1,4-biradical. The study found that the subsequent collapse of this biradical to form the cyclobutane (B1203170) product is a barrierless process, which explains the observed stereoretention. nih.gov

Furthermore, the ring-opening reactions of N-substituted succinimides are of synthetic importance. beilstein-archives.org For example, the reaction of succinimides with hydroxylamine (B1172632) to produce hydroxamic acids involves the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of the imide ring, leading to ring cleavage. beilstein-archives.org Such reactions are amenable to computational modeling to determine the energy barriers and the structures of intermediates and transition states.

Table 2: Summary of Mechanistic Computational Studies on Pyrrolidine/Succinimide Systems

| Reaction Type | System Studied | Computational Method | Key Findings |

| Succinimide Ring Formation | Deamidation of Asn-His sequence | DFT (B3LYP/6-31+G(d,p)) | The His side-chain acts as an intramolecular catalyst, lowering the energy barrier for the formation of the tetrahedral intermediate. nih.govdoaj.org |

| Pyrrolidine Ring Contraction | Pyrrolidine to Cyclobutane | DFT | The reaction proceeds via a 1,4-biradical intermediate, and the stereospecificity is due to a barrierless collapse of this intermediate. nih.gov |

| Succinimide Ring Opening | N-substituted succinimides with hydroxylamine | N/A (Proposed for modeling) | The reaction involves nucleophilic attack at a carbonyl carbon, leading to cleavage of the imide ring. beilstein-archives.org |

Structure Activity Relationship Sar Studies and Theoretical Insights for Pyrrolidine 2,5 Dione Scaffolds

Systematic Exploration of Structural Modifications and Their Impact on Activity

The systematic modification of the pyrrolidine-2,5-dione ring at its various positions has been a cornerstone of medicinal chemistry efforts to optimize its pharmacological profile.

For instance, in the development of anti-inflammatory agents, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized with cycloalkyl, alkyl, and aryl carbonyl groups. ebi.ac.uknih.gov Research has shown that the nature of the N-substituent can directly impact the compound's inhibitory potency and selectivity against enzymes like cyclooxygenase (COX). The size and electronic properties of the group at the N-position can alter the molecule's orientation within the active site of its target protein.

| N-Position Substituent Type | General Impact on Activity | Example Class of Compound |

| Alkyl Chains | Modulates lipophilicity and cell permeability. | N-alkyl succinimides in anticonvulsant studies. |

| Aryl Groups | Can introduce additional binding interactions (e.g., pi-stacking) and influence selectivity. | N-phenylsuccinimide derivatives for anti-inflammatory activity. researchgate.net |

| Functionalized Moieties | Can be used to attach the scaffold to other pharmacophores, creating hybrid molecules with broad-spectrum activity. nih.govresearchgate.net | Pyrrolidine-2,5-dione-acetamide hybrids. nih.gov |

This table presents generalized findings from SAR studies on the broader class of N-substituted pyrrolidine-2,5-diones.

The substituent at the 3-position of the pyrrolidine-2,5-dione scaffold is a primary determinant of biological activity and specificity. nih.gov This is the position occupied by the cyclohexylamino group in the title compound. SAR analyses have consistently shown that modifications at this site can lead to dramatic changes in efficacy. nih.gov

In the context of anticonvulsant activity, a wide range of substituents at the C-3 position has been explored. Studies have revealed that both the size and nature of the group are critical. For example, derivatives featuring a benzhydryl or sec-butyl group at this position have demonstrated significant anticonvulsant properties. nih.gov A recent study on 3-aminopyrrolidine-2,5-dione (B1193966) derivatives confirmed that the nature of the amino substituent is key to their antiseizure activity. The compound 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, a close analog of the subject compound, was found to be highly active in multiple seizure models. nih.gov This suggests that an aromatic or bulky cycloaliphatic amine at the 3-position is favorable for this type of activity.

The following table summarizes findings from studies on various C-3 substituents and their observed impact on anticonvulsant activity.

| 3-Position Substituent | Observed Activity/Potency | Reference Compound Class |

| Unsubstituted | Lower activity in certain seizure models (e.g., scPTZ). | 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov |

| Isopropyl | Favorable protection in the scPTZ seizure test. | 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov |

| sec-Butyl | Positively affects anticonvulsant activity. | Pyrrolidine-2,5-dione-acetamides. nih.gov |

| Benzhydryl | Favorable protection in the scPTZ seizure test. | 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov |

| Phenylamino | Exhibited antiseizure activity in 6 Hz and MES tests. | 3-aminopyrrolidine-2,5-dione derivatives. nih.gov |

| (4-chlorophenyl)amino | Showed the most potent antiseizure activity in all tested models. | 3-aminopyrrolidine-2,5-dione derivatives. nih.gov |

This interactive table is based on data from referenced SAR studies on anticonvulsant pyrrolidine-2,5-diones. nih.govnih.gov

Substituents that are not directly attached to the pyrrolidine-2,5-dione core but are located on its appendages can also exert a significant influence on the molecule's biological profile. This phenomenon, known as the "remote substituent effect," is transmitted through the molecular framework, affecting the electronic and conformational properties of the pharmacophore.

For example, in a series of anticonvulsant compounds where a phenylpiperazine moiety was attached to the succinimide (B58015) core via an acetamide (B32628) linker, the substituents on the remote phenyl ring played a crucial role. nih.gov Derivatives with a 3-trifluoromethyl group on the phenylpiperazine ring were found to be most active in the MES (maximal electroshock seizure) test, while those with 3,4-dichlorophenyl groups were active in both MES and scPTZ (subcutaneous pentylenetetrazole) tests. nih.gov This demonstrates that even distant electronic modifications can fine-tune the activity and spectrum of the parent molecule. In the case of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, the chlorine atom on the remote phenyl ring was shown to be critical for its high potency. nih.gov

Stereochemistry is a critical factor in the biological activity of pyrrolidine-2,5-dione derivatives, as drug targets such as enzymes and receptors are chiral environments. researchgate.net The spatial orientation of substituents can lead to vastly different biological profiles for different stereoisomers of the same compound, primarily due to differences in how they fit into a target's binding site. researchgate.netmdpi.com

The pyrrolidine (B122466) ring is not planar, and its puckered conformations, combined with chiral centers (especially at the C-3 and C-4 positions), create distinct three-dimensional shapes. researchgate.net This 3D coverage is essential for exploring the pharmacophore space and achieving optimal interactions with biological targets. nih.gov Studies on chiral natural products have repeatedly shown that only one enantiomer or diastereomer is responsible for the desired biological effect. mdpi.com For pyrrolidine-based compounds, different stereoisomers can result in varied binding modes to enantioselective proteins, thereby altering their activity profiles. researchgate.net Therefore, the specific stereoconfiguration of the cyclohexylamino group at the C-3 position in 3-(Cyclohexylamino)pyrrolidine-2,5-dione is expected to be a crucial determinant of its biological function.

Ligand-Target Interactions: Receptor and Enzyme Binding Studies

Understanding how these molecules interact with their biological targets at a molecular level is key to rational drug design. Computational techniques, particularly molecular modeling and docking, have become indispensable tools for this purpose.

Molecular docking simulations are widely used to predict the binding conformation and affinity of ligands like this compound to the active sites of target proteins. nih.gov These studies provide valuable insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For various pyrrolidine-2,5-dione derivatives, docking studies have successfully elucidated their mechanisms of action. For instance, in the case of anti-inflammatory succinimides, docking simulations revealed that selective COX-2 inhibitors form significant interactions with amino acid residues in a secondary pocket of the COX-2 enzyme, which is absent in COX-1, thus explaining their selectivity. nih.gov Similarly, for pyrrolidine-2,3-dione (B1313883) derivatives identified as inhibitors of the Cdk5/p25 complex (implicated in Alzheimer's disease), docking showed that the inhibitors occupy the ATP-binding site, forming stable interactions. nih.gov

In a study of 3-aminopyrrolidine-2,5-dione derivatives with anticonvulsant activity, docking simulations against the GABA-A receptor suggested that the binding affinity was influenced by the formation of hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. The high activity of compounds with aryl-amino groups at the C-3 position was attributed to favorable interactions, such as pi-alkyl interactions between the aromatic ring and receptor residues. These computational models provide a structural basis for the observed SAR, guiding the further optimization of these scaffolds.

Mechanistic Studies of Enzyme Inhibition (e.g., Cyclooxygenases, Lipoxygenases, Cholinesterases, Kinases, Aromatase, Nitric Oxide Synthase)

The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold that has been extensively studied for its potential to inhibit a wide range of enzymes implicated in various diseases. Mechanistic studies have provided insights into how substitutions on this scaffold influence inhibitory activity and selectivity.

Cyclooxygenases (COX) and Lipoxygenases (LOX): Derivatives of pyrrolidine-2,5-dione have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. In one study, a synthesized N-cyclohexylmaleimide derivative demonstrated significant in vitro inhibition of both COX-2 (78.08%) and 5-LOX (71.66%) at a concentration of 1000 μg/mL. researchgate.net The mechanism for this dual inhibition involves the suppression of prostaglandin (B15479496) E2 and leukotriene synthesis. researchgate.net Further research on N-substituted pyrrolidine-2,5-dione derivatives revealed that certain compounds in a synthesized series exhibited inhibition in the low micromolar to submicromolar ranges, with notable selectivity for COX-2 over COX-1. nih.gov For instance, one compound emerged as a potent COX-2 inhibitor with an IC50 value of 0.98 μM and a selectivity index (SI) of 31.5. nih.gov Docking simulations supported these findings, showing that selective COX-2 inhibitors form significant interactions with amino acid residues within the secondary pocket of the COX-2 enzyme. nih.gov

Cholinesterases: The pyrrolidine-2,5-dione scaffold has also been explored for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. Certain synthesized succinimide derivatives have shown marked inhibitory activities against both cholinesterase enzymes. researchgate.net Molecular docking studies suggest that these compounds have a good binding affinity within the binding pockets of AChE and BChE. researchgate.net

Kinases: The pyrrolidone scaffold, a close structural relative of pyrrolidine-2,5-dione, has been a basis for developing potent kinase inhibitors. A series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were designed as multi-target tyrosine kinase receptor inhibitors, targeting enzymes like VEGFR-2 and PDGFRβ, which are crucial in tumor angiogenesis. mdpi.com Structure-activity relationship (SAR) studies indicated that substitutions on the oxindole (B195798) ring, particularly halogens at the C(5) position, significantly influenced inhibitory potency. For example, a C(5)-Br substitution resulted in an inhibitor with an IC50 approximately two-fold stronger than the reference drug, sunitinib (B231), against VEGFR-2. mdpi.com Molecular modeling revealed that these compounds share a similar binding mode to sunitinib but with tighter interactions within the enzyme's active site. mdpi.com

Aromatase: Non-steroidal aromatase inhibitors based on the 1-substituted-3-[2'(4"-aminophenyl) alkyl] pyrrolidine-2,5-dione scaffold have been the subject of molecular modeling studies. nih.gov These studies suggest a mechanism where the phenylamine nitrogen's lone pair electrons initially bind with the Fe3+ of the cytochrome P-450 heme group. The model indicates that larger inhibitors preferentially occupy the region of the active site that normally binds the C(17)=O group of the natural substrate, androstenedione. nih.gov

Nitric Oxide Synthase (NOS): The pyrrolidine ring is a key feature in some inhibitors of nitric oxide synthase. While not strictly pyrrolidine-2,5-diones, 2-iminopyrrolidines have been identified as potent and selective inhibitors of human inducible nitric oxide synthase (iNOS). nih.gov The inhibition of iNOS is a therapeutic strategy for inflammatory conditions where overproduction of nitric oxide contributes to tissue damage. plos.org Aminoguanidine, a competitive inhibitor of iNOS, demonstrates the therapeutic potential of targeting this enzyme. plos.org

Receptor Binding Studies (e.g., Serotonin (B10506) Receptors (5-HT1A, 5-HT6, 5-HT7), Serotonin Transporter (SERT), Sodium Channels, Calcium Channels)

The pyrrolidine-2,5-dione framework is a key pharmacophore in ligands targeting various receptors and ion channels, particularly within the central nervous system.

Serotonin Receptors and Transporter: A significant body of research has focused on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives as potent ligands for the serotonin 5-HT1A receptor and the serotonin transporter (SERT). researchgate.netnih.gov These targets are central to the treatment of depression and anxiety. nih.gov Studies have shown that modifying the substituent on the pyrrolidine-2,5-dione nitrogen can modulate affinity and selectivity. For instance, linking a 4-butyl-arylpiperazine moiety to the scaffold has yielded compounds with high affinity for both 5-HT1A and SERT. researchgate.netresearchgate.net